



# Application Notes and Protocols: AMT-130 Stereotactic Neurosurgical Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AMT-130 is an investigational adeno-associated virus serotype 5 (AAV5)-based gene therapy designed for the treatment of Huntington's disease (HD). It is administered as a one-time, bilateral, stereotactic neurosurgical procedure directly into the striatum (caudate and putamen). [1][2][3][4][5][6][7][8] The therapeutic goal is to deliver a microRNA (miRNA) that non-selectively lowers the production of the huntingtin protein (HTT), including the mutant form (mHTT) that causes HD. This document outlines the key aspects of the stereotactic neurosurgical delivery protocol for AMT-130 as gathered from publicly available clinical trial information.

## **Quantitative Data Summary**

The following tables summarize the available quantitative data from the AMT-130 clinical trials. It is important to note that precise infusion parameters for the human trials, such as total volume and infusion rates, are not fully detailed in the public domain. Preclinical data is provided for reference.

Table 1: AMT-130 Clinical Trial Cohorts and Dosage



| Cohort | Dose Level                               | Vector Genomes<br>(vg) per Patient | Number of<br>Participants (U.S.<br>Study) |
|--------|------------------------------------------|------------------------------------|-------------------------------------------|
| 1      | Low Dose                                 | 6 x 1012                           | 6 treated, 4 control (sham surgery)       |
| 2      | High Dose                                | 6 x 1013                           | 10 treated, 6 control (sham surgery)      |
| 3      | Low and High Dose with Immunosuppression | 6 x 1012 or 6 x 1013               | Up to 12                                  |

Data compiled from multiple sources detailing the U.S. Phase I/II clinical trial (NCT04120493). [6][7][8][9]

Table 2: Preclinical Infusion Parameters (for reference)

| Parameter             | Value                                             | Species           |
|-----------------------|---------------------------------------------------|-------------------|
| Total Infusion Volume | 400 μL (4 x 100 μL) per<br>striatum               | Non-Human Primate |
| Infusion Method       | Real-time MRI-guided convection-enhanced delivery | Non-Human Primate |

This data is from preclinical studies and may not directly reflect the parameters used in human clinical trials.

# **Experimental Protocols**

The following is a generalized protocol for the stereotactic neurosurgical delivery of AMT-130, based on available information. This protocol is intended for informational purposes and should not be considered a substitute for a detailed clinical trial protocol.

## **Patient Screening and Preparation**



- Eligibility Criteria: Patients with early manifest Huntington's disease are enrolled based on specific inclusion and exclusion criteria as defined in the clinical trial protocol (NCT04120493).[5] This includes genetic confirmation of the HD mutation.
- Informed Consent: All participants provide written informed consent.
- Pre-operative Assessments: A comprehensive series of assessments are performed, including neurological examinations, MRI brain scans, and blood tests.
- Immunosuppression: Some cohorts may receive a perioperative immunosuppression regimen.[7]

#### **Stereotactic Targeting and Surgical Planning**

- MRI Acquisition: High-resolution MRI scans of the brain are acquired for surgical planning.
- Target Identification: The caudate and putamen are identified as the target structures for infusion.
- Trajectory Planning: Surgical planning software is used to determine the optimal and safe trajectories for the delivery cannulas to reach the target locations bilaterally, avoiding critical structures such as blood vessels.

# **Neurosurgical Delivery Procedure**

- Anesthesia: The procedure is performed under general anesthesia.
- Stereotactic Frame Application: A stereotactic head frame is affixed to the patient's head to ensure precise targeting.
- Craniotomy: Two to six small burr holes are drilled through the skull at the planned entry points.
- Durotomy: The dura mater is opened to expose the brain surface.
- Cannula Placement: Using MRI guidance, micro-catheters are stereotactically inserted into the caudate and putamen.



- Convection-Enhanced Delivery (CED): AMT-130 is infused directly into the brain tissue using a controlled-rate infusion pump. CED utilizes a pressure gradient to enhance the distribution of the therapeutic agent within the brain parenchyma.
- Infusion Monitoring: The infusion is monitored in real-time, potentially using co-infused imaging agents visible on MRI, to confirm accurate delivery to the target regions.
- Closure: Following the infusion, the cannulas are withdrawn, and the burr holes and scalp incisions are closed.

## **Post-operative Care and Follow-up**

- Immediate Post-operative Monitoring: Patients are closely monitored in a post-anesthesia care unit and subsequently in a hospital setting for any neurological changes or adverse events.
- Post-operative Imaging: MRI scans are performed to assess the brain for any procedurerelated changes.
- Long-term Follow-up: Patients undergo a long-term follow-up schedule that includes regular clinical assessments, neurological and cognitive evaluations, and biomarker analysis through lumbar punctures and blood draws for up to five years.

#### **Sham Surgery Protocol (Control Group)**

- Procedure: Participants in the control group undergo an imitation surgery.
- Anesthesia: The procedure is performed under general anesthesia.
- Incision and Burr Holes: Small, superficial holes are drilled into the surface of the skull.
- No Infusion: No dural penetration or infusion of AMT-130 occurs.
- Post-operative Care: The post-operative care and follow-up schedule are identical to the treatment group to maintain the blind.

#### **Visualizations**



# Signaling Pathway and Experimental Workflow

Caption: Workflow for AMT-130 Stereotactic Neurosurgical Delivery.



Click to download full resolution via product page

Caption: AMT-130 Mechanism of Action in a Striatal Neuron.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 2. huntington-disease.org [huntington-disease.org]
- 3. uniQure Announces Alignment with FDA on Key Elements of Accelerated Approval Pathway for AMT-130 in Huntington's Disease | uniqure BV [uniqure.gcs-web.com]
- 4. uniQure Announces Positive Topline Results from Pivotal [globenewswire.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. uniqure.gcs-web.com [uniqure.gcs-web.com]
- 7. hdsa.org [hdsa.org]
- 8. uniQure Provides Regulatory Update on AMT-130 for Huntington's Disease BioSpace [biospace.com]
- 9. hdsa.org [hdsa.org]
- To cite this document: BenchChem. [Application Notes and Protocols: AMT-130 Stereotactic Neurosurgical Delivery]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1667655#amt-130-stereotactic-neurosurgical-delivery-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com